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Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the preparation of 2-amino-
N,N-dimethylbenzamide, a key intermediate in the pharmaceutical and agrochemical

industries. The following sections present a critical analysis of three primary synthetic

strategies, starting from isatoic anhydride, anthranilic acid, and 2-nitrobenzoic acid. The

comparison focuses on key performance indicators such as reaction yield, purity, and reaction

conditions to provide researchers with the necessary information to select the most suitable

method for their specific application.

Data Summary
The following table summarizes the quantitative data for the different synthetic routes to 2-
amino-N,N-dimethylbenzamide.
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Starting
Material

Reagents Solvent
Reaction
Time

Yield (%) Purity (%)

Isatoic

Anhydride

40% aq.

Dimethylamin

e

Ethylene

Dichloride
5 hours 85.0 94.0[1][2]

Isatoic

Anhydride

Dimethylamin

e (gas)
Methanol 4 hours 96.8 98.8[1]

Isatoic

Anhydride

Dimethylamin

e (aq.)
Acetonitrile 4 hours 91.6 96.5[2]

Isatoic

Anhydride

Dimethylamin

o formic acid
Ethyl Acetate 4 hours 98.0 99.0[1]

2-

Nitrobenzoic

Acid

1. SOCl₂2.

Dimethylamin

e3. Fe/HCl

Toluene (Step

1 &

2)Ethanol/Wa

ter (Step 3)

Multi-step

Not specified

for parent

compound

Not specified

for parent

compound

Anthranilic

Acid

Dimethylamin

e, Coupling

Agent (e.g.,

HATU, DCC)

DMF or

similar aprotic

solvent

Not specified Not specified Not specified

Synthetic Route Analysis
Route 1: From Isatoic Anhydride
This is the most direct and well-documented method for the synthesis of 2-amino-N,N-
dimethylbenzamide. The reaction involves the ring-opening of isatoic anhydride with

dimethylamine. Several variations of this method have been reported, with differences in the

form of dimethylamine used (aqueous solution or gas) and the solvent.

This route is highly efficient, often providing high yields and purities. The reaction conditions

are generally mild, and the procedure is straightforward, making it suitable for large-scale

production.
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Route 2: From 2-Nitrobenzoic Acid
This synthetic pathway involves a two-step process: the amidation of 2-nitrobenzoic acid with

dimethylamine, followed by the reduction of the nitro group to an amine. While a viable route, it

is less direct than the synthesis from isatoic anhydride.

The initial amidation step can be achieved by first converting the carboxylic acid to a more

reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂),

followed by reaction with dimethylamine. The subsequent reduction of the nitro group can be

accomplished using various reducing agents, such as iron powder in acidic media (Fe/HCl) or

catalytic hydrogenation. While this method is versatile for producing a range of substituted

anthranilamides, specific yield and purity data for the unsubstituted 2-amino-N,N-
dimethylbenzamide are not readily available in the literature. The overall yield for a related

multi-step synthesis of a substituted analog has been reported to be around 75.1%.

Route 3: From Anthranilic Acid
The direct amidation of anthranilic acid with dimethylamine represents another potential

synthetic route. This transformation typically requires the use of a coupling agent to activate the

carboxylic acid. Common coupling reagents for amide bond formation include carbodiimides

like dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

While this method is a standard procedure in organic synthesis for forming amide bonds,

specific experimental protocols and quantitative data for the reaction between anthranilic acid

and dimethylamine to produce 2-amino-N,N-dimethylbenzamide are not well-documented in

the reviewed literature. The efficiency of this route would be highly dependent on the choice of

coupling agent and reaction conditions.

Experimental Protocols
Route 1: Synthesis from Isatoic Anhydride with Aqueous
Dimethylamine[1][2]

To a reaction flask containing 82.3g (0.5 mol) of isatoic anhydride, add 400mL of ethylene

dichloride.
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Stir the mixture and cool it to below 10 °C using a chilled brine bath.

Slowly add 68g (0.6 mol) of a 40% aqueous solution of dimethylamine.

Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours.

After the reaction is complete, perform a liquid-liquid extraction with water and ethylene

dichloride.

Combine the organic phases and remove the solvent under reduced pressure to obtain 2-
amino-N,N-dimethylbenzamide.

Route 1 (High Purity): Synthesis from Isatoic Anhydride
with Gaseous Dimethylamine[1]

In a reaction flask, suspend 82.3g (0.5 mol) of isatoic anhydride in 400mL of methanol.

Stir the mixture and cool to below -10 °C.

Bubble 34g (0.75 mol) of dimethylamine gas into the mixture.

Allow the reaction to warm to room temperature and stir for 4 hours.

Remove the solvent under reduced pressure to yield the product.

Route 2: General Procedure from 2-Nitrobenzoic Acid
Note: This is a generalized procedure as a specific protocol for the target molecule was not

found.

Amidation: Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride.

React the resulting acyl chloride with dimethylamine in an appropriate solvent like toluene to

form N,N-dimethyl-2-nitrobenzamide.

Reduction: Reduce the N,N-dimethyl-2-nitrobenzamide using a suitable reducing agent. For

example, refluxing with iron powder and hydrochloric acid in a solvent mixture like ethanol

and water. After the reaction, neutralize the mixture and extract the product.
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Route 3: General Procedure from Anthranilic Acid
Note: This is a generalized procedure as a specific protocol for the target molecule was not

found.

Dissolve anthranilic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).

Add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2

equivalents of diisopropylethylamine - DIPEA).

Add dimethylamine (as a solution in THF or as a hydrochloride salt) to the reaction mixture.

Stir the reaction at room temperature until completion, monitored by a suitable technique like

TLC or LC-MS.

Perform an aqueous work-up and extract the product with an organic solvent. Purify the

crude product by chromatography or recrystallization.

Synthetic Pathways Overview

Route 1

Route 2

Route 3

Isatoic Anhydride 2-amino-N,N-dimethylbenzamide

  + Dimethylamine
(aq. or gas)

2-Nitrobenzoic Acid N,N-dimethyl-2-nitrobenzamide

  1. SOCl₂
  2. Dimethylamine

  Reduction
(e.g., Fe/HCl)

Anthranilic Acid

  + Dimethylamine
+ Coupling Agent
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Click to download full resolution via product page

Caption: Synthetic routes to 2-amino-N,N-dimethylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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